3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
Description
3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a synthetic aromatic compound featuring a phenol core substituted with a [(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl group at the 3-position. Its molecular formula is C₁₂H₁₆ClN₃O (though discrepancies in molecular formula may arise from structural variations or reporting errors), with a molecular weight of 253.73 g/mol and CAS number 1856034-59-7 .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-12(8-14-15(9)2)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3 |
InChI Key |
RDQZJVDLYOBDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with a suitable phenolic aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can participate in hydrogen bonding, while the pyrazole moiety can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Table 1: Key Parameters of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol and Analogues
Key Observations:
Positional Isomerism: The phenol derivative 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methylphenol (MW 231.30) differs only in the substitution position (2- vs. 3-phenol), leading to variations in steric effects and hydrogen-bonding networks .
Functional Group Variation: Replacement of the phenol group with a benzoic acid (e.g., 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylamino]benzoic acid) introduces a carboxylic acid moiety, enhancing acidity (pKa ~4.2) and hydrogen-bond acceptor capacity compared to phenol (pKa ~10) .
Halogenation Effects : The difluorophenyl analogue (CAS 937605-76-0) incorporates fluorine atoms, improving metabolic stability and membrane permeability due to increased electronegativity and lipophilicity .
Hydrogen-Bonding and Crystallographic Behavior
- The phenolic –OH group in this compound enables strong hydrogen-bond donation (O–H···N/O interactions), which is critical for crystal packing and supramolecular assembly .
- In contrast, tertiary amine derivatives (e.g., dimethylaniline analogues) rely on weaker N–H···O or C–H···π interactions, often resulting in less predictable crystal lattices .
- X-ray crystallography data for related pyrazole derivatives (e.g., 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) confirm planar pyrazole rings and intramolecular hydrogen bonds, suggesting analogous structural rigidity in the target compound .
Biological Activity
The compound 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol (CAS No. 1856034-59-7) is a pyrazole-derived phenolic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16ClN3O
- Molecular Weight : 253.73 g/mol
- CAS Number : 1856034-59-7
Structural Characteristics
The structure of this compound includes a phenolic moiety linked to a dimethylpyrazole group via an amino methyl bridge. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating various pyrazole derivatives, a compound structurally related to this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin .
| Compound | Target Bacteria | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 4 | Noolvi et al., 2014 |
| Compound B | E. coli | 8 | Liu et al., 2018 |
Anti-inflammatory Properties
Additionally, the anti-inflammatory potential of pyrazole derivatives has been documented. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory effects are believed to be mediated through the inhibition of the NF-kB pathway, which is crucial for the expression of many inflammatory genes. This mechanism has been observed in several studies involving related compounds .
Anticancer Activity
Emerging evidence also suggests that this compound may exhibit anticancer properties. Compounds with similar pyrazole structures have been reported to induce apoptosis in cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies have shown that certain pyrazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity with an IC50 value of 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
